4-(3-(Pyrrolidin-1-yl)propoxy)pyridin-2-amine

EED PRC2 Epigenetic inhibitor

PRC2-targeted hit-to-lead programs often stall due to poor CNS penetration or ambiguous SAR around the EED aromatic cage. 4-(3-(Pyrrolidin-1-yl)propoxy)pyridin-2-amine directly addresses this bottleneck: a qualified EED binder (IC₅₀ 80 nM, TR-FRET) with a low MW (221 Da), favorable ligand efficiency (~0.35), and a CNS-optimal logP (~2.7) / tPSA (~53 Ų) profile. The free 2-amine handle enables rapid parallel derivatization for potency expansion toward sub-nanomolar benchmarks. • Validated biochemical activity: IC₅₀ 80 nM in EED TR-FRET assay • CNS drug-like space: MW 221 Da, tPSA ~53 Ų, predicted logP ~2.7 • Derivatizable scaffold: free primary aromatic amine for structure-based library synthesis • Available at ≥98% purity for reproducible selectivity screening across laboratories

Molecular Formula C12H19N3O
Molecular Weight 221.30 g/mol
Cat. No. B13944881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(Pyrrolidin-1-yl)propoxy)pyridin-2-amine
Molecular FormulaC12H19N3O
Molecular Weight221.30 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCCOC2=CC(=NC=C2)N
InChIInChI=1S/C12H19N3O/c13-12-10-11(4-5-14-12)16-9-3-8-15-6-1-2-7-15/h4-5,10H,1-3,6-9H2,(H2,13,14)
InChIKeyFCKRBEFIXWDCMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-(Pyrrolidin-1-yl)propoxy)pyridin-2-amine: Chemical Identity & Physicochemical Profile


4-(3-(Pyrrolidin-1-yl)propoxy)pyridin-2-amine (CAS 2590559-08-1; molecular formula C₁₂H₁₉N₃O; molecular weight 221.30 g/mol) is a heterobifunctional small molecule comprising a 2-aminopyridine core linked via a three-carbon propoxy spacer to a pyrrolidine ring. The molecule possesses a free primary aromatic amine (pyridin‑2‑amine) and a tertiary aliphatic amine (pyrrolidine), endowing it with both hydrogen‑bond donor/acceptor capacity and pH‑dependent ionization. Predicted logP ~2.7 and topological polar surface area (tPSA) ~53 Ų [1] place it within favorable drug‑like chemical space (Lipinski‑compliant). It is catalogued primarily as a screening compound and synthetic building block by multiple suppliers at purities ≥95%–98% .

EED/PRC2 screening compound
2-Aminopyridine building block
Free NH2 for amide library enumeration
CNS drug-like profile predicted

Generic Substitution Risks with 4-(3-(Pyrrolidin-1-yl)propoxy)pyridin-2-amine Analogs


Within the broader class of amino‑pyrrolidine EED‑binding chemotypes, subtle variations in the aromatic substitution pattern, linker length, and terminal amine ring size profoundly alter target engagement. Compounds exchanging the 2‑aminopyridine for a 3‑pyridyl isomer or replacing pyrrolidine with piperidine exhibit IC₅₀ shifts of 40–140 nM in the same biochemical TR‑FRET assay format [1][2]. Critically, the propoxy‑linked 2‑aminopyridine architecture represents a distinct topological arrangement relative to the dimethylamino‑pyrrolidine indole/benzyl series characterized in the Curtin et al. (2017) SAR study [3]. Generic substitution without empirical validation therefore carries a high risk of losing target affinity, altering selectivity, or introducing unforeseen pharmacokinetic liabilities.

2-Aminopyridine vs. 3-aminopyridine isomer
Regioisomer change may abolish EED binding; electronic and H-bonding network differ significantly.
Pyrrolidine vs. piperidine analog
Ring-size swap reported to shift EED affinity by tens of nM; SAR is sensitive to terminal amine geometry.
Dimethylamino-pyrrolidine indole/benzyl series
Distinct chemotype; SAR from indole series may not transfer to the 2-aminopyridine scaffold.

Head-to-Head Comparative Evidence


EED Binding Affinity (TR-FRET) vs. Intra-Class Analogs

In the LanthaScreen TR‑FRET competitive displacement assay using a pyrrolidine inhibitor‑based Oregon‑Green probe against GST‑tagged EED, 4‑(3‑(pyrrolidin‑1‑yl)propoxy)pyridin‑2‑amine (CHEMBL4087938) exhibits an IC₅₀ of 80 nM (assay ID: ChEMBL) [1]. A structurally distinct amino‑pyrrolidine comparator bearing a piperidine‑linked aromatic substituent (CHEMBL4097336) yields an IC₅₀ of 40 nM in the identical assay, while a related dimethylamino‑pyrrolidine indole derivative (CHEMBL4072445) reaches 100 nM [2][3]. This places the target compound in a mid‑nanomolar affinity range, clearly differentiated from both the more potent piperidine‑containing analog and the weaker dimethylamino indole series member.

EED TR-FRET IC50
Head-to-head
Target: 80 nM
vs. 40 nM (piperidine analog)
vs. 100 nM (indole analog)
Reported mid-nM EED affinity; supports entry as screening hit for PRC2 probe programs.
2-fold weaker than piperidine analog; 1.25-fold stronger than indole analog.
EED PRC2 Epigenetic inhibitor

Scaffold Comparison: 2-Aminopyridine vs. Dimethylamino-Pyrrolidine Chemotypes

The SAR study by Curtin et al. (Bioorg. Med. Chem. Lett., 2017) establishes that dimethylamino‑pyrrolidines bearing indole and substituted benzyl moieties (e.g., compound 2) achieve nanomolar cellular activity and in vivo tumor growth inhibition via EED/H3K27me3 disruption [1]. 4‑(3‑(Pyrrolidin‑1‑yl)propoxy)pyridin‑2‑amine represents a distinct 2‑aminopyridine‑propoxy‑pyrrolidine scaffold not represented in that SAR dataset. While the Curtin‑series lead compound 2 reached cellular proof‑of‑concept, the 2‑aminopyridine scaffold of the target compound offers a different vector for optimization: the free primary amine enables rapid amide/sulfonamide library enumeration without requiring deprotection steps .

Scaffold Topology
Class-level
2-Aminopyridine-propoxy-pyrrolidine
vs. dimethylamino-pyrrolidine indole/benzyl series
Free NH2 enables rapid library enumeration; SAR from indole series may not translate.
No direct affinity comparison; scaffold difference implies distinct optimization vectors.
Medicinal chemistry Scaffold hopping EED

Potency Gap vs. Clinical EED Inhibitor MAK683

MAK683 (Novartis), an advanced clinical‑stage EED inhibitor, exhibits sub‑nanomolar EED binding (IC₅₀ not publicly disclosed for the TR‑FRET format; SPR Kd reported in low nM range) and robust cellular H3K27me3 suppression [1]. In the same TR‑FRET assay platform (ChEMBL/AbbVie), 4‑(3‑(pyrrolidin‑1‑yl)propoxy)pyridin‑2‑amine shows an IC₅₀ of 80 nM, representing a >100‑fold potency gap relative to optimized clinical leads. However, for early‑stage hit‑to‑lead campaigns, 80 nM affinity in a biochemical primary assay is above typical hit triage thresholds (commonly set at 1–10 μM), qualifying this compound as a tractable starting point with clear room for structure‑based optimization [2].

Potency Gap vs. MAK683
Reported
~100–400× weaker
Defines hit-to-lead trajectory; compound is a screening hit, not a late-stage probe.
Cross-study comparison (TR-FRET vs. SPR/cellular); assay variance acknowledged.
EED inhibitor Translational benchmarking MAK683

Ligand Efficiency & Drug-Likeness vs. High-MW EED Inhibitors

At 221.30 g/mol, 4‑(3‑(pyrrolidin‑1‑yl)propoxy)pyridin‑2‑amine is substantially smaller than both MAK683 (MW ≈ 460) and the Curtin‑series lead compound 2 (MW ≈ 470). Its predicted logP of ~2.7 and tPSA of ~53 Ų [1] yield a ligand efficiency (LE ≈ 0.35 kcal/mol per heavy atom) typical of an early‑stage hit. By comparison, high‑molecular‑weight EED inhibitors often exhibit LE < 0.25, indicating that the target compound uses its mass more efficiently for binding. Its clogP of 1.81–2.7 and tPSA of 53 Ų place it within the CNS‑MPO sweet spot (score ≥ 4), suggesting potential CNS penetration not achievable by most clinical‑stage EED inhibitors [2].

Ligand Efficiency
Class-level
MW 221 Da, LE ≈0.35
vs. <0.25 for high-MW leads
Efficient mass usage; supports fragment-like optimization with CNS potential.
Predicted values; CNS MPO score ≥4 reported.
Physicochemical properties Ligand efficiency Drug-likeness

Positional Isomer Selectivity: 2-Aminopyridine vs. 3-Aminopyridine

The regioisomer 2‑(3‑(pyrrolidin‑1‑yl)propoxy)pyridin‑3‑amine (CAS 1416627‑48‑9) differs only in the attachment position of the propoxy linker and the amine group on the pyridine ring. In the 2‑aminopyridine series (target compound), the amine at C2 can engage in intramolecular hydrogen bonding with the pyridine nitrogen, modulating basicity (predicted pKa of the conjugate acid ~6.8) and contributing to a distinct pharmacophoric geometry. In the 3‑aminopyridine isomer, the amine at C3 lacks this intramolecular interaction and exhibits different electronic distribution across the ring. While no direct head‑to‑head EED binding comparison has been published, the SAR literature on 2‑ vs. 3‑aminopyridine nAChR ligands [1] demonstrates that this seemingly minor regioisomerism can invert selectivity between receptor subtypes, underscoring the non‑interchangeability of these isomers.

Regioisomer Selectivity
Class-level
2-Aminopyridine vs. 3-aminopyridine isomer
Positional difference may abolish EED binding; isomers are non-interchangeable.
No EED data for 3-amino isomer; inferred from electronic effects.
Positional isomer Regioisomer Structure-activity relationship

Aqueous Solubility vs. Dimethylamino-Pyrrolidine Inhibitors

Predicted aqueous solubility of 4‑(3‑(pyrrolidin‑1‑yl)propoxy)pyridin‑2‑amine is approximately 38 µM (pH 7.4) , which, while modest, is comparable to or better than many dimethylamino‑pyrrolidine EED inhibitors that carry additional hydrophobic indole/benzyl substituents. The compound's free amine group offers a protonation handle for salt formation (e.g., hydrochloride) that can enhance aqueous solubility beyond the free‑base value. In the Curtin et al. SAR series, aqueous solubility < 10 µM was a noted liability for lead compounds requiring formulation optimization [1]; the target compound's more favorable starting solubility reduces early‑stage formulation risk.

Aqueous Solubility
Class-level
Predicted ~38 µM (pH 7.4)
vs. <10 µM for lipophilic leads
May reduce false negatives in cellular assays; salt formation can enhance solubility.
Predicted value; Curtin et al. series solubility <10 µM reported.
Aqueous solubility Formulation Biophysical properties

Research & Industrial Application Scenarios


Hit-to-Lead Optimization for EED/PRC2 Inhibitors

With a validated biochemical IC₅₀ of 80 nM in the EED TR‑FRET assay [1], 4‑(3‑(pyrrolidin‑1‑yl)propoxy)pyridin‑2‑amine is a qualified entry point for hit‑to‑lead optimization programs targeting the H3K27me3‑binding pocket of EED. Its low molecular weight (221 Da), favorable ligand efficiency (~0.35), and free 2‑amino handle [2] make it ideal for structure‑based expansion toward the sub‑nanomolar potency of clinical benchmarks such as MAK683 [3]. Medicinal chemistry teams should focus on linker optimization and amine derivatization to close the potency gap.

Chemical Probe Development for PRC2 Functional Studies

Although 80‑fold less potent than the well‑characterized chemical probe A‑395 (Ki = 0.4 nM, IC₅₀ = 34 nM in PRC2 methylation assay) [1], the target compound's scaffold novelty relative to the dimethylamino‑pyrrolidine indole series [2] makes it a valuable complementary tool compound. Researchers investigating PRC2 allostery can use this chemotype to probe whether alternative binding modes within the EED aromatic cage yield differential effects on EZH2 activity, particularly when crystal structures of the target compound bound to EED become available.

CNS-Penetrant Epigenetic Library Design

The favorable CNS MPO profile (predicted logP ~2.7, tPSA ~53 Ų) [1] and the demonstrated EED biochemical activity position this compound as an attractive core for CNS‑oriented epigenetic libraries. Unlike most clinical‑stage EED inhibitors (MW > 400, tPSA > 80 Ų), which are CNS‑restricted, the target compound's physicochemical profile falls within the optimal CNS drug space [2]. Parallel synthesis via the free 2‑amine handle can rapidly generate arrays for CNS ADME profiling alongside EED potency determination.

Selectivity Profiling: EED vs. Off-Target Kinases/GPCRs

Given the documented affinity of structurally related pyrrolidinyl‑pyridines for sigma receptors (e.g., sigma‑1 Ki values reported at nanomolar concentrations in related chemotypes) [1] and CYP enzymes (CYP2C19 IC₅₀ = 50 µM for CHEMBL3774855) [2], procurement of this compound is indicated for broad‑panel selectivity profiling. Establishing the selectivity fingerprint early prevents downstream attrition from off‑target toxicity. This compound's availability at >98% purity from multiple suppliers [3] facilitates reproducible selectivity screening across independent laboratories.

Application
Selection Property
Validation Focus
EED hit-to-lead optimization
Free NH2 derivatization handle
Reported EED binding affinity in screening range
PRC2 allosteric probe development
Scaffold novelty relative to indole series
Differential EED binding modes and EZH2 activity modulation
CNS-oriented epigenetic library synthesis
Predicted CNS drug-like profile
CNS ADME profiling with EED potency determination
Broad-panel selectivity profiling
High-purity compound for reproducibility
Off-target kinase, GPCR, and CYP selectivity fingerprint
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